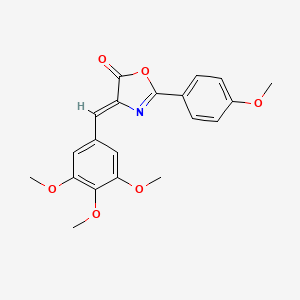![molecular formula C17H20O3 B4956547 1-methoxy-4-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B4956547.png)
1-methoxy-4-[3-(4-methylphenoxy)propoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methoxy-4-[3-(4-methylphenoxy)propoxy]benzene is a chemical compound that is commonly referred to as Bisoprolol. It is a beta-blocker medication that is used to treat high blood pressure, heart failure, and angina. Bisoprolol works by blocking the effects of adrenaline on the heart and blood vessels, which helps to lower blood pressure and reduce the workload on the heart.
Mechanism of Action
Bisoprolol works by blocking the effects of adrenaline on the heart and blood vessels. Adrenaline is a hormone that is released by the body in response to stress or excitement. It causes the heart to beat faster and harder, which increases blood pressure and puts more strain on the heart. By blocking the effects of adrenaline, Bisoprolol helps to lower blood pressure and reduce the workload on the heart.
Biochemical and Physiological Effects:
Bisoprolol has several biochemical and physiological effects on the body. It reduces the heart rate, which helps to lower blood pressure. It also reduces the force of the heart's contractions, which reduces the workload on the heart. Bisoprolol also dilates the blood vessels, which helps to improve blood flow and reduce blood pressure.
Advantages and Limitations for Lab Experiments
Bisoprolol has several advantages for use in lab experiments. It is a well-studied compound that has a known mechanism of action and well-established effects on the body. It is also relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, there are also some limitations to its use in lab experiments. Bisoprolol is a drug that is used to treat medical conditions, which means that it is subject to strict regulations and ethical considerations. It also has potential side effects that could affect the results of lab experiments.
Future Directions
There are several future directions for research on Bisoprolol. One area of interest is its potential use in treating other conditions such as migraines, anxiety, and glaucoma. Another area of interest is the development of new formulations of Bisoprolol that could improve its effectiveness or reduce its side effects. Additionally, there is a need for further research to understand the long-term effects of Bisoprolol on the body and its potential interactions with other medications.
Synthesis Methods
Bisoprolol can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis process involves the use of reagents such as sodium hydroxide, potassium carbonate, and acetic anhydride. The final product is obtained through a purification process that involves recrystallization and column chromatography.
Scientific Research Applications
Bisoprolol has been extensively studied for its effectiveness in treating high blood pressure, heart failure, and angina. It has been shown to be effective in reducing the risk of heart attack and stroke in patients with these conditions. Bisoprolol has also been studied for its potential use in treating other conditions such as migraines, anxiety, and glaucoma.
properties
IUPAC Name |
1-methoxy-4-[3-(4-methylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-14-4-6-16(7-5-14)19-12-3-13-20-17-10-8-15(18-2)9-11-17/h4-11H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYFOBFXKOIFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-4-[3-(4-methylphenoxy)propoxy]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B4956468.png)
![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4956478.png)
![N-[3-(methylthio)propyl]-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B4956481.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4956492.png)


![ethyl 1-hydroxy-5-methoxy[1]benzofuro[2,3-f]quinoline-2-carboxylate](/img/structure/B4956505.png)
![4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate](/img/structure/B4956507.png)
![1-[2-(4-ethoxyphenoxy)ethoxy]-2-nitrobenzene](/img/structure/B4956511.png)

![5-{3-chloro-5-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956518.png)
![N-(2-bromo-4,6-difluorophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4956535.png)
![butyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B4956542.png)
![2-(4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B4956553.png)